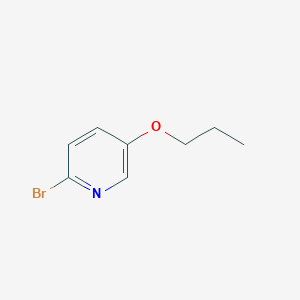![molecular formula C6H4BrN3 B1376912 7-溴-1H-吡唑并[3,4-c]吡啶 CAS No. 957760-11-1](/img/structure/B1376912.png)
7-溴-1H-吡唑并[3,4-c]吡啶
描述
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
7-Bromo-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
作用机制
Target of Action
The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
7-Bromo-1H-pyrazolo[3,4-c]pyridine interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . 7-bromo-1h-pyrazolo[3,4-c]pyridine inhibits this process, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1H-pyrazolo[3,4-c]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, 7-Bromo-1H-pyrazolo[3,4-c]pyridine disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The molecular and cellular effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .
生化分析
Biochemical Properties
7-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are receptor tyrosine kinases. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with cancer progression .
Cellular Effects
The effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of various cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . Additionally, it affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and differentiation .
Molecular Mechanism
At the molecular level, 7-Bromo-1H-pyrazolo[3,4-c]pyridine exerts its effects through binding interactions with TRKs. It inhibits the kinase activity of these receptors, leading to the suppression of downstream signaling pathways . The compound’s ability to inhibit TRK phosphorylation is a key aspect of its mechanism of action. Furthermore, it shows selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine change over time. The compound demonstrates good stability and plasma stability, which is crucial for its long-term efficacy . Its inhibitory activity against cytochrome P450 isoforms, except CYP2C9, suggests that it may have limited interactions with other metabolic enzymes .
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including acute toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-Bromo-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolic stability and low inhibitory activity against most cytochrome P450 isoforms suggest that it may have a favorable metabolic profile
Transport and Distribution
The transport and distribution of 7-Bromo-1H-pyrazolo[3,4-c]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity . Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is essential for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on TRKs and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended targets within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core .
Industrial Production Methods: Industrial production methods for 7-Bromo-1H-pyrazolo[3,4-c]pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 7-Bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, such as Pd(PPh3)4, and boronic acids under basic conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
Uniqueness: 7-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules .
属性
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-11-1 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


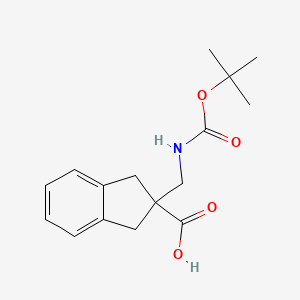
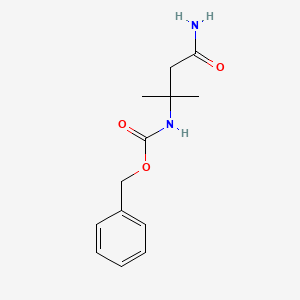

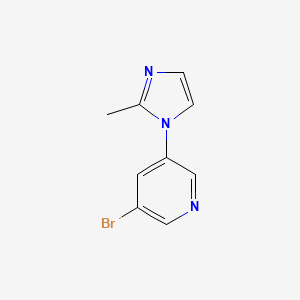
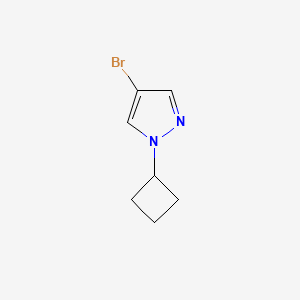
![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)
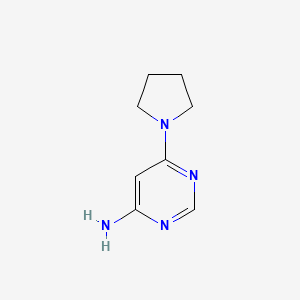
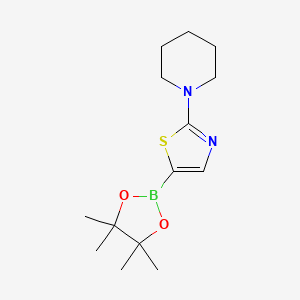
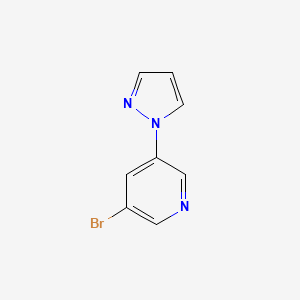

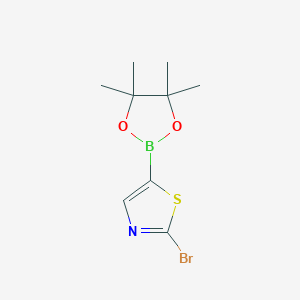

![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
